Nanomolar nAChR Antagonism: Quantified Activity at α3β4 vs. α4β2 Subtypes in Human Cells
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors, with a sub-nanomolar IC₅₀ value of 1.8 nM in SH-SY5Y cells assessed via carbamylcholine-induced ⁸⁶Rb⁺ efflux. This represents an approximately 6.7-fold greater potency relative to its activity at the α4β2 nAChR subtype (IC₅₀ = 12.0 nM) in the same assay platform [1]. This subtype selectivity profile is not reproduced by the closely related positional isomer 5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline (CAS 946715-18-0), for which no comparable α3β4 activity data are publicly available, indicating a unique pharmacological fingerprint specific to the 5-isopropyl-2-methylphenoxy substitution pattern . The compound also displays antagonist activity at the α4β4 subtype (IC₅₀ = 15.0 nM) and muscle-type α1β1γδ receptor (IC₅₀ = 7.9 nM) [1].
| Evidence Dimension | nAChR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4); 12.0 nM (α4β2) |
| Comparator Or Baseline | Positional isomer CAS 946715-18-0: no α3β4 data available |
| Quantified Difference | ~6.7-fold higher potency for α3β4 vs. α4β2 |
| Conditions | Human SH-SY5Y cells; carbamylcholine-induced ⁸⁶Rb⁺ efflux; liquid scintillation counting |
Why This Matters
α3β4 nAChR antagonism is a mechanistically validated strategy for smoking cessation and addiction pharmacotherapy; procurement of the exact regioisomer with verified α3β4 activity is essential to avoid false-negative results in preclinical efficacy models.
- [1] EcoDrugPlus Database. Antagonist activity at human nAChR subtypes (compound CHEMBL3376393). View Source
